molecular formula C7H13ClF3NO B2731452 3,3-Dimethyl-2-(trifluoromethyl)morpholine;hydrochloride CAS No. 2173999-03-4

3,3-Dimethyl-2-(trifluoromethyl)morpholine;hydrochloride

Cat. No. B2731452
CAS RN: 2173999-03-4
M. Wt: 219.63
InChI Key: XTYKCECWQPNYFM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride is a chemical compound with the CAS Number: 2173999-03-4 . It has a molecular weight of 219.63 . The IUPAC name for this compound is 3,3-dimethyl-2-(trifluoromethyl)morpholine hydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride is 1S/C7H12F3NO.ClH/c1-6(2)5(7(8,9)10)12-4-3-11-6;/h5,11H,3-4H2,1-2H3;1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 219.63 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

3,3-Dimethyl-2-(trifluoromethyl)morpholine;hydrochloride demonstrates efficacy as a high affinity, orally active h-NK(1) receptor antagonist. This compound has shown significant potential in pre-clinical tests for emesis and depression, highlighting its role in addressing neurological conditions (Harrison et al., 2001).

Structural and Computational Analysis

The structural properties of N-(ω-carboxyalkyl)morpholine hydrochlorides, closely related to this compound, have been analyzed through various techniques like 13 C CP MAS NMR and FTIR. The research offers insights into the molecular structure and behavior of such compounds (Dega-Szafran et al., 2001).

Complexation with Palladium(II) and Mercury(II)

Research involving the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with Palladium(II) and Mercury(II) illustrates the compound's potential in forming metal complexes. This research could have implications in areas such as catalysis and material science (Singh et al., 2000).

Diastereoselective Reactions

The compound has been used in diastereoselective reactions with trichloro(trifluoro)-3-nitrobut-2-enes, leading to the formation of novel nitroalkylated compounds. This application is significant in the field of organic synthesis and pharmaceutical research (Korotaev et al., 2011).

Synthesis of Adducts with Phosphorus Pentafluoride

Research involving the reaction of morpholinosulfur trifluoride (MOST) with other compounds to form adducts with phosphorus pentafluoride demonstrates another application of morpholine derivatives in the field of inorganic chemistry and synthesis (Guzyr et al., 2013).

Degradation in OLEDs

Studies on blue phosphorescent organic light emitting diodes (OLEDs) using compounds related to this compound help understand device instability and degradation, which is critical for improving OLED technology (Baranoff et al., 2012).

Safety and Hazards

This compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .

properties

IUPAC Name

3,3-dimethyl-2-(trifluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c1-6(2)5(7(8,9)10)12-4-3-11-6;/h5,11H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYKCECWQPNYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCN1)C(F)(F)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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